molecular formula C14H22CaN2O13S2 B152392 Calcium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate CAS No. 6381-91-5

Calcium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate

Cat. No.: B152392
CAS No.: 6381-91-5
M. Wt: 530.5 g/mol
InChI Key: NNOYLBKZPCUCQT-UHFFFAOYSA-L
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Description

Calcium;1,1-dioxo-1,2-benzothiazol-2-id-3-one;hydrate, or C1,1-DBOH, is an important compound in the field of science and research. It is a white crystalline powder that is used in many different areas of research, including biochemical and physiological studies. C1,1-DBOH is a versatile compound that has many different applications in the lab.

Scientific Research Applications

Calcium Ion Antagonism in Cardiovascular Diseases

Calcium ion antagonists are crucial in the pharmacotherapy of cardiovascular diseases. They exhibit antianginal, antihypertensive, and antiarrhythmic activities. Benzimidazole derivatives, including those related to imidazo[1,2-a]benzimidazole, have been identified as Ca2+ antagonists. These compounds are capable of blocking slow calcium channels and have shown positive effects on the cardiovascular system (Anisimova et al., 1995).

Human Calcium-Sensing Receptor Agonists

Certain structurally novel human calcium-sensing receptor (CaSR) allosteric agonists have been discovered. These agonists, including compounds like 1-Benzothiazol-2-yl-1-(2,4-dimethyl-phenyl)-ethanol, activate CaSR signaling in cellular proliferation and phosphatidylinositol hydrolysis assays. They show promising potential in therapeutic applications due to their high efficacy and distinct interaction with CaSR (Ma et al., 2011).

Role in Industrial and Biological Functions

Calcium compounds, including those involving calcium; 1,1-dioxo-1,2-benzothiazol-2-id-3-one; hydrate, play a significant role in industrial chemistry and biological functions. They are used in various applications like the treatment of industrial wastes, water supplies, and as functional additives in products like Portland cement. Biologically, calcium ions are essential in the formation of skeletal material, stabilizing protein structures, and triggering physiological activities like muscle contraction and hormone release (Petersen et al., 2000).

Intracellular Calcium Activity of Benzoxazine Derivatives

Substituted 1,4-benzoxazines with amino side chains exhibit moderate activity on intracellular calcium. Certain derivatives have shown potential intracellular calcium activity, indicating their significance in biomedical research and potential therapeutic applications (Bourlot et al., 1998).

Hydrated Crystalline Calcium Carbonate Phase

A new hydrated crystalline calcium carbonate phase, synthesized from amorphous CaCO3 in the presence of magnesium ions, was discovered. This finding is crucial for understanding biomineralization, geology, and industrial processes based on the hydration of CaCO3 (Zou et al., 2019).

Novel Calcium Antagonists

Benzothiazoline derivatives have been studied for their structure-activity relationship with respect to Ca2+ antagonistic activity. These compounds showed higher Ca2+ antagonistic activity than corresponding thiazolidine derivatives, making them of interest in cardiovascular drug research (Yamamoto et al., 1988).

Biochemical Analysis

Biochemical Properties

Calcium Saccharin interacts with various biomolecules in the body. It is a weak organic acid, slightly soluble in water, with a pKa of 1.6 . It is stable in a solid form, while in solution it exhibits high hydrolytic thermal and photo stability . The stability of Calcium Saccharin is not affected by pH and temperatures usually encountered in food and beverage manufacturing .

Cellular Effects

The effects of Calcium Saccharin on cells are complex and multifaceted. Studies have shown that large amounts of saccharin may negatively affect the balance of bacteria in the gut . This microbial imbalance in the intestines may lead to conditions such as type 2 diabetes, obesity, and in rare cases, cancer .

Molecular Mechanism

The molecular mechanism of Calcium Saccharin’s action is not fully understood. It is known that it can interact with various biomolecules. For instance, it has been found to be a carcinogen in rats when administered over two generations . The effect seems to be directed primarily to the lower urinary tract and is greater in males than in females .

Temporal Effects in Laboratory Settings

In laboratory settings, Calcium Saccharin has been observed to have temporal effects. It is stable and does not react chemically with other food ingredients, making it store well . When heated to 380 °C, all forms of saccharin, including Calcium Saccharin, emit toxic fumes of nitrogen oxides and sulfur oxides .

Dosage Effects in Animal Models

In animal models, the effects of Calcium Saccharin vary with different dosages. Studies have shown that when saccharin is administered in the diet or in the drinking water at high doses (3% to 7.5% of the diet) to rats after weaning, a low incidence of bladder tumors is induced, particularly in males .

Metabolic Pathways

It is known that it can influence the metabolism of gut bacteria . Changes in gut microbiota can have significant effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Calcium Saccharin within cells and tissues are complex processes. Both physiological and molecular mechanisms are involved in the uptake and transport of Calcium Saccharin that affect the distribution and accumulation of Calcium Saccharin in plant tissues .

Subcellular Localization

It is known that the subcellular localization of biomolecules can be regulated through protein-protein interactions

Properties

IUPAC Name

calcium;1,1-dioxo-1,2-benzothiazol-3-olate;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5NO3S.Ca.7H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;;;;;;/h2*1-4H,(H,8,9);;7*1H2/q;;+2;;;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYLBKZPCUCQT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22CaN2O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6381-91-5
Record name Saccharin calcium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-benzisothiazol-3(2H)-one 1,1-dioxide calcium salt hydrate (2:7)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACCHARIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5101OP7P2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the role of calcium saccharin in rodent bladder carcinogenesis studies?

A1: Calcium saccharin [, , ] is often used as a control or comparison group in rodent studies investigating the carcinogenic potential of various compounds, particularly in the context of bladder cancer. It's important to note that calcium saccharin itself has shown weak or inconsistent promoting activity in these studies [, ].

Q2: How does the tumor-promoting activity of calcium saccharin compare to sodium saccharin?

A2: Studies indicate that sodium saccharin exhibits a stronger tumor-promoting effect in rat bladder compared to calcium saccharin [, ]. This difference is likely attributed to the different effects of sodium and calcium ions on urinary parameters and bladder cell physiology [].

Q3: Has calcium saccharin been found to induce mutations in the H-ras gene in rat bladder carcinogenesis models?

A3: Research suggests that the type of saccharin salt (sodium or calcium) used in the promoting phase of a rat bladder carcinogenesis study does not significantly influence the frequency of H-ras mutations []. This indicates that the observed mutations are primarily linked to the initiating carcinogen, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), rather than the promoting agent like saccharin.

Q4: Are there any studies exploring the impact of diet on the effects of calcium saccharin in rat bladder carcinogenesis models?

A4: Yes, research has shown that the type of diet fed to rats can influence the tumor-promoting activity of various compounds, including saccharin salts []. This highlights the importance of controlling for dietary factors in these studies to ensure accurate results and interpretations.

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